molecular formula C13H14FNO4S3 B2760347 N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide CAS No. 896346-21-7

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide

Cat. No.: B2760347
CAS No.: 896346-21-7
M. Wt: 363.44
InChI Key: GGGFVJVBWPUKAU-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide is a complex organic compound that features both a sulfonyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of 4-fluorobenzenesulfonyl chloride with 2-(2-thienyl)ethylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid produced . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.

Uniqueness

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide is unique due to its combination of a fluorophenyl group and a thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new drugs and materials with tailored properties .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S3/c1-21(16,17)15-9-13(12-3-2-8-20-12)22(18,19)11-6-4-10(14)5-7-11/h2-8,13,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGFVJVBWPUKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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